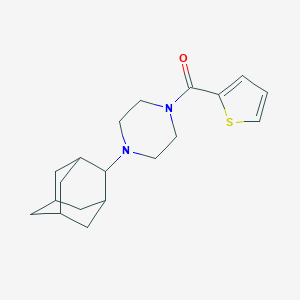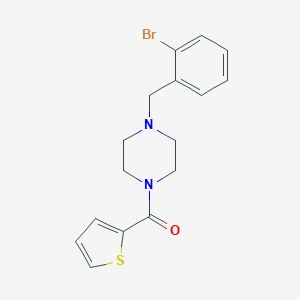
1-(1-Benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine, commonly known as 2C-B-FLY, is a novel psychoactive substance (NPS) that has gained popularity in recent years due to its hallucinogenic properties. This chemical compound belongs to the phenethylamine class of drugs and is structurally similar to 2C-B, a well-known psychedelic drug. In
Mecanismo De Acción
The mechanism of action of 2C-B-FLY involves its interaction with serotonin receptors in the brain. Specifically, it binds to the 5-HT2A receptor, which is responsible for mediating the hallucinogenic effects of drugs such as LSD and psilocybin. This binding leads to the activation of the receptor and the subsequent release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychedelic effects of the drug.
Biochemical and Physiological Effects:
2C-B-FLY has been found to produce a range of biochemical and physiological effects in the body. These effects include changes in heart rate, blood pressure, and body temperature, as well as alterations in mood, perception, and cognition. The drug has also been found to produce visual hallucinations, synesthesia, and other sensory distortions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2C-B-FLY in lab experiments is its relatively low toxicity compared to other hallucinogenic drugs. This makes it a safer option for researchers who are studying the effects of these compounds on the brain. However, one limitation of using 2C-B-FLY is its limited availability, as it is a relatively new and uncommon compound. Additionally, its legal status in many countries may make it difficult for researchers to obtain and use in their studies.
Direcciones Futuras
There are several future directions for research on 2C-B-FLY. One area of interest is its potential therapeutic uses, particularly in the treatment of depression and anxiety disorders. Additionally, researchers may explore the effects of different doses and routes of administration of the drug, as well as its interactions with other drugs and medications. Finally, further research may be needed to fully understand the long-term effects of 2C-B-FLY on the brain and body.
Métodos De Síntesis
The synthesis of 2C-B-FLY involves the reaction of 1-benzylpiperidin-4-amine with 2-fluorobenzaldehyde and piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified by recrystallization to obtain a white crystalline powder. This synthesis method has been described in detail in the scientific literature and has been used by researchers to obtain pure samples of 2C-B-FLY for their studies.
Aplicaciones Científicas De Investigación
2C-B-FLY has been used in scientific research to study its effects on the central nervous system. It is known to have hallucinogenic properties and has been found to activate serotonin receptors in the brain. Researchers have used this compound to study the effects of hallucinogens on the brain and to explore the potential therapeutic uses of these compounds. Additionally, 2C-B-FLY has been used in studies to investigate its potential as a treatment for depression and anxiety disorders.
Propiedades
Nombre del producto |
1-(1-Benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine |
|---|---|
Fórmula molecular |
C22H28FN3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
1-(1-benzylpiperidin-4-yl)-4-(2-fluorophenyl)piperazine |
InChI |
InChI=1S/C22H28FN3/c23-21-8-4-5-9-22(21)26-16-14-25(15-17-26)20-10-12-24(13-11-20)18-19-6-2-1-3-7-19/h1-9,20H,10-18H2 |
Clave InChI |
YSKWXJMXCUPIJC-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=CC=C4 |
SMILES canónico |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3F)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Methoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B248753.png)
![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
methanone](/img/structure/B248757.png)


![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)


![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)
![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)
